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molecular formula C9H11NO3 B8638151 2,3,6-Trimethyl-4-nitrophenol

2,3,6-Trimethyl-4-nitrophenol

Cat. No. B8638151
M. Wt: 181.19 g/mol
InChI Key: NKOCMNXLDSIDQC-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

2,3,6-trimethyl phenol 1 (19.1 g) was dissolved in acetic acid (190 mL). This solution was added to an acetic acid solution of HNO3 (150 mL, 1M) at room temperature in 4.5 hours. After another 0.5 hour, the mixture was evaporated, and the residue was taken up by EtOAc (350 mL). This solution was washed with water (150 mL×2), and brine (150 mL), dried and evaporated. Elution on a silica column (Hexane: EtOAc, 5:1-5:2), gave 2,3,6-trimethyl-4-nitrophenol (7.56 g), as a yellow solid. 1H-NMR, (300 MHz, CDCl3) δ=7.61 6, (br s, 1H), 2.432 (s, 3H), 2.275 (s, 3H), 2.242 (s, 3H) ppm.
Name
2,3,6-trimethyl phenol
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(N2[C:17]3[C:12](=[C:13]([CH3:21])[C:14]([OH:20])=[C:15]([CH3:19])[C:16]=3C)[CH2:11]C3(CCC3)C2)=CC=1.[N+:25]([O-:28])(O)=[O:26]>C(O)(=O)C>[CH3:21][C:13]1[C:12]([CH3:11])=[C:17]([N+:25]([O-:28])=[O:26])[CH:16]=[C:15]([CH3:19])[C:14]=1[OH:20]

Inputs

Step One
Name
2,3,6-trimethyl phenol
Quantity
19.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1CC2(CC3=C(C(=C(C(=C13)C)C)O)C)CCC2
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
WASH
Type
WASH
Details
This solution was washed with water (150 mL×2), and brine (150 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Elution on a silica column (Hexane: EtOAc, 5:1-5:2)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1C)[N+](=O)[O-])C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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